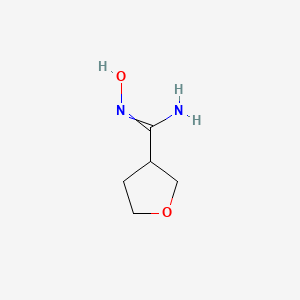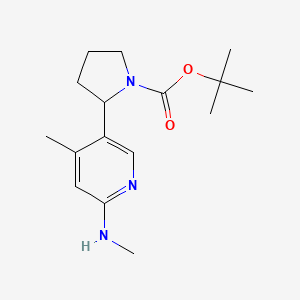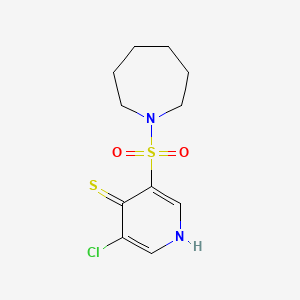
3-(Azepan-1-ylsulfonyl)-5-chloropyridine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azepan-1-ylsulfonyl)-5-chloropyridine-4-thiol is a chemical compound that belongs to the class of sulfonyl pyridines This compound is characterized by the presence of an azepane ring, a sulfonyl group, a chlorine atom, and a thiol group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-ylsulfonyl)-5-chloropyridine-4-thiol typically involves multiple steps. One common method includes the reaction of 5-chloropyridine-4-thiol with azepane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Azepan-1-ylsulfonyl)-5-chloropyridine-4-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like primary amines or alkoxides in the presence of a base are typical reagents.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-(Azepan-1-ylsulfonyl)-5-chloropyridine-4-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Azepan-1-ylsulfonyl)-5-chloropyridine-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The sulfonyl group may also interact with other functional groups in biological molecules, contributing to its overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Azepan-1-ylsulfonyl)-4-chlorobenzoic acid
- 3-(Azepan-1-ylsulfonyl)-5-bromobenzoic acid
- 3-(Azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide
Uniqueness
3-(Azepan-1-ylsulfonyl)-5-chloropyridine-4-thiol is unique due to the presence of both a thiol and a sulfonyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds that may lack one of these groups.
Properties
Molecular Formula |
C11H15ClN2O2S2 |
|---|---|
Molecular Weight |
306.8 g/mol |
IUPAC Name |
3-(azepan-1-ylsulfonyl)-5-chloro-1H-pyridine-4-thione |
InChI |
InChI=1S/C11H15ClN2O2S2/c12-9-7-13-8-10(11(9)17)18(15,16)14-5-3-1-2-4-6-14/h7-8H,1-6H2,(H,13,17) |
InChI Key |
BVGZRXDNYNZUIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CNC=C(C2=S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B11818546.png)

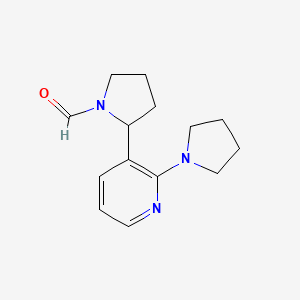
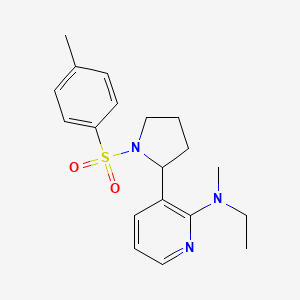


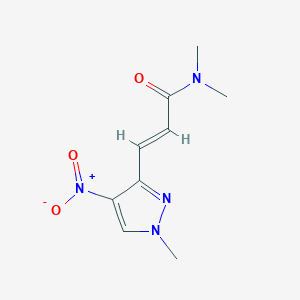
![exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid](/img/structure/B11818597.png)
![2-(3,5-Dichloro-4-methoxyphenyl)benzo[d]oxazole](/img/structure/B11818604.png)

